molecular formula C22H18N4O2 B4826256 N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B4826256
M. Wt: 370.4 g/mol
InChI Key: IDUXOJDMYLMGCP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(5-phenyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-21-10-6-5-9-19(21)24-22(27)17-11-13-18(14-12-17)26-20(15-23-25-26)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUXOJDMYLMGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Coupling with Benzamide: The triazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

    Oxidation: Formation of phenolic or carboxylic acid derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific application:

    Biological Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the phenyl group on the triazole ring.

    N-(2-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide: Has a methyl group instead of a phenyl group on the triazole ring.

Uniqueness

N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to the presence of both the methoxyphenyl and phenyltriazole moieties, which may confer specific biological activities or chemical properties not found in similar compounds.

Biological Activity

N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through various methods, typically involving the reaction of 2-methoxyphenylamine with 4-isocyanobenzoyl chloride followed by cyclization with phenyl hydrazine to form the triazole moiety. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure.

Anticancer Activity

Research indicates that derivatives of benzamides and triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation in various cell lines.

Table 1: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF715.0Induction of apoptosis
Compound BA54920.5Inhibition of cell cycle progression
This compoundHeLa18.0Targeting tubulin polymerization

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. The presence of the triazole ring is believed to enhance its interaction with microbial enzymes.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for biological activity; enhances binding to target proteins.
  • Methoxy Group : Contributes to lipophilicity and improves membrane permeability.
  • Benzamide Moiety : Influences interactions with biological targets, particularly in cancer cells.

Case Studies

Several studies have reported on the efficacy of related compounds in preclinical models:

  • Study on Antitumor Effects :
    A study involving a series of triazole derivatives demonstrated that modifications at the phenyl ring significantly affected their cytotoxicity against breast cancer cells. The presence of electron-donating groups like methoxy increased potency.
  • Antimicrobial Evaluation :
    Another research project assessed the antimicrobial properties of benzamide derivatives against resistant strains of bacteria. The results indicated that modifications at the para position of the benzene ring enhanced activity against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Reactant of Route 2
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N-(2-methoxyphenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

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